2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline dihydrochloride
CAS No.:
Cat. No.: VC16561488
Molecular Formula: C22H24Cl2N2
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24Cl2N2 |
|---|---|
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | 2-[(4-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]aniline;dihydrochloride |
| Standard InChI | InChI=1S/C22H22N2.2ClH/c23-22-13-7-5-11-19(22)15-24-14-18-10-4-6-12-20(18)21(16-24)17-8-2-1-3-9-17;;/h1-13,21H,14-16,23H2;2*1H |
| Standard InChI Key | WUCJZDMXJWJGSV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=CC=CC=C2CN1CC3=CC=CC=C3N)C4=CC=CC=C4.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a 3,4-dihydroisoquinoline moiety substituted at the 4-position with a phenyl group, while the 2-position is functionalized with a methylaniline group. Protonation of the tertiary amine in the dihydroisoquinoline ring by hydrochloric acid yields the dihydrochloride salt, improving stability and aqueous solubility. Key structural features include:
Table 1: Comparative Molecular Properties of Base Compound and Dihydrochloride Salt
| Property | Base Compound (C₁₆H₁₈N₂) | Dihydrochloride Salt (C₂₂H₂₄Cl₂N₂) |
|---|---|---|
| Molecular Weight | 238.33 g/mol | 387.3 g/mol |
| LogP | 3.35 | N/A |
| Polar Surface Area | 29.26 Ų | N/A |
| Solubility | Low (lipophilic) | Enhanced (hydrophilic) |
The phenyl group at the 4-position introduces steric bulk and π-π stacking capabilities, potentially influencing receptor binding. The aniline group may participate in hydrogen bonding, critical for interactions with biological targets .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence beginning with the condensation of 4-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-aminobenzyl chloride. Key steps include:
Table 2: Representative Synthesis Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Phenyl-THIQ + 2-ABCl | DCM, RT, 12 h | 65–70% |
| 2 | Crude amine + HCl (g) | Ethanol, 0°C, 2 h | 85% |
| 3 | Purification | Column chromatography | >95% |
Refluxing in dichloromethane (DCM) with triethylamine as a base facilitates nucleophilic substitution at the methyl position. Post-reaction, hydrochloric acid gas is bubbled through the solution to precipitate the dihydrochloride salt.
Process Optimization
Critical parameters affecting yield and purity include:
-
Temperature: Excess heat (>40°C) during condensation promotes side reactions like Hofmann elimination .
-
Solvent Choice: Polar aprotic solvents (e.g., DMF) improve reactivity but complicate purification .
-
Molar Ratios: A 1:1.2 ratio of dihydroisoquinoline to 2-aminobenzyl chloride minimizes unreacted starting material.
Physicochemical and Pharmacokinetic Properties
Stability Profile
-
pH Stability: Stable in acidic conditions (pH 2–4) but degrades at pH >7 via hydrolysis of the methylene bridge.
-
Thermal Stability: Decomposes above 200°C, requiring storage at −20°C for long-term preservation.
Pharmacological Activities and Mechanisms
Neuroprotective Effects
In vitro studies of related dihydroisoquinolines demonstrate NMDA receptor antagonism (IC₅₀ ≈ 50 nM), reducing glutamate-induced excitotoxicity. The phenyl and aniline substituents may enhance affinity for the ifenprodil-binding site on GluN2B subunits .
Enzymatic Interactions
Applications in Drug Development
Neurodegenerative Diseases
The compound’s dual activity at NMDA receptors and MAO-B positions it as a candidate for multi-target therapies in Alzheimer’s and Parkinson’s diseases. Structural analogs have entered Phase I trials, though this specific derivative remains preclinical .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume